[2,2'-Bipyridine]-5-carbonitrile
Overview
Description
“[2,2’-Bipyridine]-5-carbonitrile” is an organic compound that is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of 2,2’-bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . In a study, two bipyridine isomers (2,2′- and 4,4′-) were subjected to solid form screening and crystal structure prediction .Molecular Structure Analysis
Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical and Chemical Properties Analysis
Physical properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications
Catalytic Activity in Carbon Dioxide Reduction : [2,2'-Bipyridine]-5-carbonitrile derivatives have been studied for their role in improving the catalytic activity of certain complexes in the reduction of carbon dioxide. For instance, Re(bipy-tBu)(CO)3Cl, a complex with a 2,2'-bipyridine derivative, showed improved performance in converting carbon dioxide to carbon monoxide, as demonstrated by Smieja and Kubiak (2010) (Smieja & Kubiak, 2010).
Antiviral Activity : Bipyridine-3′0-carbonitrile derivatives have been synthesized and evaluated for their antiviral properties. Researchers Attaby et al. (2006) found that these derivatives exhibited activity against Herpes Simplex virus type 1 and Hepatitis A virus (Attaby et al., 2006).
One-Pot Synthesis of Functionalised Derivatives : Thirumurugan and Perumal (2009) developed a one-pot multi-component reaction to synthesize a series of 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives. This approach offers high yields and short reaction times (Thirumurugan & Perumal, 2009).
Photochemical Applications : Lehn and Ziessel (1982) explored the photochemical generation of carbon monoxide and hydrogen by reducing carbon dioxide and water under visible light irradiation using Ru(2,2'-bipyridine)(3) (2+), highlighting the potential of bipyridine derivatives in solar energy conversion and pollutant reduction (Lehn & Ziessel, 1982).
Antibacterial and Antifungal Activity : A study by Karabasanagouda et al. (2009) synthesized 2,4'-bipyridine-5-carbonitriles with the 4-hydroxyphenylthio moiety and tested them for antibacterial and antifungal properties. Some compounds in this series showed promising activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIRMJXGWBMBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462241 | |
Record name | [2,2'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-28-4 | |
Record name | [2,2'-Bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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